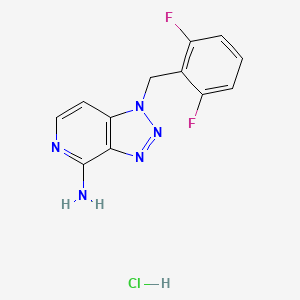

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of BW-534U87 involves the following steps:

Formation of the triazole ring: The starting material, 2,6-difluorobenzylamine, undergoes a cyclization reaction with a suitable precursor to form the triazole ring.

Amination: The triazole intermediate is then subjected to an amination reaction to introduce the amino group at the desired position.

Hydrochloride formation: Finally, the compound is converted to its monohydrochloride salt form to enhance its stability and solubility.

Industrial production methods for BW-534U87 would likely involve optimizing these synthetic routes to achieve high yields and purity, as well as scaling up the reactions to accommodate large-scale manufacturing.

Chemical Reactions Analysis

BW-534U87 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: BW-534U87 can be reduced using suitable reducing agents to yield reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BW-534U87 has been extensively studied for its anticonvulsant properties. It has shown broad-spectrum anticonvulsant activity in various animal models, effectively reducing seizures induced by electroshock, electrical kindling, and chemical convulsants . The compound’s ability to inhibit sodium channels and modulate adenosine-dependent mechanisms makes it a promising candidate for treating epilepsy and other nervous system disorders .

Chemistry: Studying the compound’s chemical properties and reactions can provide insights into the design and synthesis of new sodium channel blockers.

Biology: Investigating the compound’s effects on cellular and molecular processes can help elucidate the mechanisms underlying its anticonvulsant activity.

Mechanism of Action

BW-534U87 exerts its effects primarily by blocking sodium channels, which are essential for the generation and propagation of action potentials in neurons . By inhibiting these channels, the compound reduces neuronal excitability and prevents the excessive firing of neurons that can lead to seizures .

Additionally, BW-534U87 has been shown to modulate adenosine-dependent mechanisms. It inhibits adenosine deaminase activity, leading to increased levels of endogenous adenosine, which has inhibitory effects on neuronal activity . This dual mechanism of action contributes to the compound’s broad-spectrum anticonvulsant activity .

Comparison with Similar Compounds

BW-534U87 is unique among sodium channel blockers due to its dual mechanism of action, involving both sodium channel inhibition and adenosine modulation . This distinguishes it from other anticonvulsant drugs that primarily target sodium channels or other molecular targets.

Similar compounds to BW-534U87 include:

Phenytoin: A well-known anticonvulsant that primarily targets sodium channels.

Carbamazepine: Another anticonvulsant that inhibits sodium channels and is used to treat epilepsy and bipolar disorder.

Lamotrigine: A sodium channel blocker with broad-spectrum anticonvulsant activity.

BW-534U87’s unique combination of sodium channel inhibition and adenosine modulation makes it a promising candidate for further research and development in the field of anticonvulsant drugs.

Properties

CAS No. |

143153-93-9 |

|---|---|

Molecular Formula |

C12H10ClF2N5 |

Molecular Weight |

297.69 g/mol |

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H9F2N5.ClH/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19;/h1-5H,6H2,(H2,15,16);1H |

InChI Key |

JKXUBXRPDZPXOD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl |

Synonyms |

4-amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-c)pyridine BW 534U87 BW-534U87 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)